ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Description
ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Properties
IUPAC Name |
ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxochromen-4-yl)methyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7/c1-4-34-16-8-9-20-17(11-16)15(10-21(30)36-20)13-29-24(31)22-18(25(32)35-5-2)12-19(14-6-7-14)27-23(22)28(3)26(29)33/h8-12,14H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRRRPCFISANLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3C(=O)C4=C(N=C(C=C4C(=O)OCC)C5CC5)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromenyl intermediate, followed by the construction of the pyrido[2,3-d]pyrimidine core. Key steps may include cyclization reactions, esterification, and functional group modifications. Industrial production methods would focus on optimizing these steps for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and chromenyl-containing molecules. What sets ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties .
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